1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of a trifluoromethyl group attached to an amine group, along with chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-2-hydroxyethan-1-amine
- 1-(3-Chloro-4-fluorophenyl)-2-methoxyethan-1-amine
- 1-(3-Chloro-4-fluorophenyl)-2-ethoxyethan-1-amine
Uniqueness
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClF4N |
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Molecular Weight |
227.58 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |
InChI Key |
BPSJTWPQNNWBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)F |
Origin of Product |
United States |
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